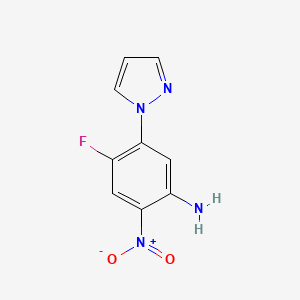

4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

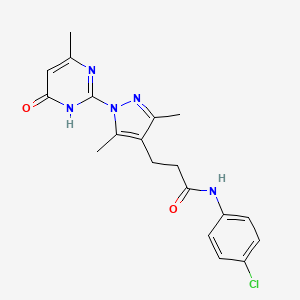

The synthesis of related compounds often involves multiple steps, including fluorination, substitution reactions, and reduction processes. For example, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline from dinitro-trifluoromethylbenzene exemplifies the type of complex reactions that might be involved in synthesizing similar compounds. These reactions typically yield significant intermediates for further chemical modifications (Yang Shijing, 2013).

Molecular Structure Analysis

The molecular structure of related compounds, including those with pyrazole and aniline moieties, is often characterized using single crystal diffraction. For instance, the structural characterization of isostructural compounds with fluorophenyl, pyrazol, and thiazole components has been detailed, highlighting the planarity of such molecules except for perpendicular orientations of some substituents (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).

Chemical Reactions and Properties

Compounds with pyrazolone bases and substituents such as fluorosulfonyl groups have been studied for their reactions and resultant properties, demonstrating significant differences in absorption spectra, halochromism, and solvatochromism based on the specific substituents present. These studies provide insights into how different functional groups in compounds like 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline may influence its chemical behavior and interactions (A. Singh, R. Choi, Byunghun Choi, J. Koh, 2012).

Physical Properties Analysis

The physical properties, such as thermal stability and optical characteristics, of compounds containing fluorosulfonyl and nitro groups have been explored, revealing that such substituents can significantly affect the material's properties. For example, fluorosulfonylarylazopyrazolone dyes exhibit lower thermal stability than their nitroarylazopyrazolone counterparts, indicating that the presence of different functional groups can markedly influence a compound's physical stability and behavior (A. Singh et al., 2012).

科学的研究の応用

Synthesis of Novel Compounds

4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline has been utilized in the synthesis of novel chemical compounds. For example, it was used in the preparation of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, involving microwave heating, highlighting its role in facilitating efficient synthetic pathways (Menteşe et al., 2015).

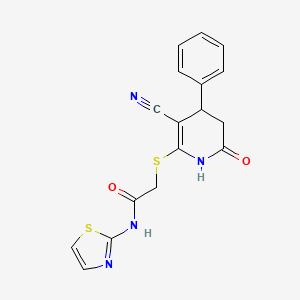

Antimicrobial Activity

Research has explored the antimicrobial properties of compounds derived from this compound. Notably, studies on Schiff’s bases, azetidinones, and thiazolidinones synthesized from similar structures have demonstrated promising antimicrobial activity (Mistry et al., 2016).

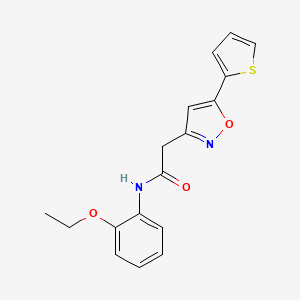

Fluorescence and Photophysical Properties

This compound also plays a role in the development of fluorescent materials. Research has investigated the fluorescence quenching of novel pyrazoline derivatives with aniline in different solvents, providing insights into potential applications in fluorescence-based technologies (Bozkurt & Gul, 2019).

Antitumor and Antiinflammatory Activities

Synthesis and studies on heterocycles derived from structures including this compound have shown significant antitumor and antiinflammatory activities. This highlights its potential in the development of new pharmacological agents (Narayana et al., 2009).

Development of Heterocyclic Azo Dyes

In the field of dye chemistry, this compound has been used in the synthesis of heterocyclic azo disperse dyes. These dyes demonstrate unique thermal and spectral properties, underscoring the compound's utility in material science (Singh et al., 2012).

Corrosion Inhibition

Research has also been conducted on the application of pyrazoles, derived from this compound, in inhibiting steel corrosion. This demonstrates its potential in industrial applications, particularly in preventing material degradation (Chadli et al., 2020).

Safety and Hazards

特性

IUPAC Name |

4-fluoro-2-nitro-5-pyrazol-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O2/c10-6-4-9(14(15)16)7(11)5-8(6)13-3-1-2-12-13/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMJVAQREPBDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid](/img/structure/B2492056.png)

![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)

![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)

![N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2492064.png)

![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)